Home > Products > Screening Compounds P12984 > N-Ethyl-DL-aspartic acid
N-Ethyl-DL-aspartic acid - 5555-23-7

N-Ethyl-DL-aspartic acid

Catalog Number: EVT-8100059
CAS Number: 5555-23-7
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Ethyl-DL-aspartic acid is a derivative of aspartic acid, an important amino acid that plays a critical role in various biological processes. This compound is classified as an amino acid and is known for its involvement in neurotransmission and metabolic pathways. N-Ethyl-DL-aspartic acid serves as a significant research tool in pharmacology and biochemistry, particularly in studies related to receptor activity and neuropharmacology.

Source and Classification

N-Ethyl-DL-aspartic acid is synthesized from aspartic acid, which is naturally found in many proteins. Aspartic acid itself can be derived from various sources, including animal proteins and certain plant-based foods. The classification of N-Ethyl-DL-aspartic acid falls within the category of non-essential amino acids, which means that the body can synthesize it under normal physiological conditions.

Synthesis Analysis

Methods

The synthesis of N-Ethyl-DL-aspartic acid typically involves the alkylation of aspartic acid. Various methods have been explored for this purpose:

  1. Alkylation Reaction: One common method involves reacting aspartic acid with ethyl halides in the presence of a base, which facilitates the nucleophilic substitution necessary for ethyl group introduction.
  2. Use of Protecting Groups: Protecting groups may be utilized to prevent unwanted reactions during synthesis, ensuring that the ethyl group is introduced selectively at the nitrogen atom.

Technical Details

In one synthesis approach, L-aspartic acid is treated with phosphorus trichloride to form an anhydride, followed by alcoholysis with ethanol to yield N-ethyl derivatives. The reaction conditions such as temperature and time are critical for optimizing yield and purity .

Chemical Reactions Analysis

N-Ethyl-DL-aspartic acid can undergo various chemical reactions typical of amino acids:

  1. Decarboxylation: Under certain conditions, it can lose carbon dioxide to form an amine derivative.
  2. Esterification: The carboxylic groups can react with alcohols to form esters.
  3. Peptide Formation: It can participate in peptide bond formation with other amino acids.

These reactions are facilitated by standard organic chemistry techniques such as heating, catalysis, or using dehydrating agents .

Mechanism of Action

The mechanism of action for N-Ethyl-DL-aspartic acid primarily involves its interaction with glutamate receptors in the central nervous system. As a structural analog of glutamate, it can act as an agonist or antagonist depending on the receptor type:

  • Agonistic Activity: It may activate certain subtypes of glutamate receptors, leading to excitatory neurotransmission.
  • Antagonistic Activity: In some contexts, it may inhibit receptor activity, providing insights into neuroprotective strategies against excitotoxicity.

This dual action makes N-Ethyl-DL-aspartic acid valuable in studying neurological disorders and potential therapeutic interventions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: The melting point ranges from 156°C to 158°C.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm purity and structure .

Applications

N-Ethyl-DL-aspartic acid has several scientific applications:

  1. Neuropharmacology Research: Used extensively in studies investigating neurotransmitter systems and receptor pharmacology.
  2. Drug Development: Potential lead compound for designing new therapeutics targeting neurological conditions.
  3. Biochemical Studies: Utilized in assays to understand metabolic pathways involving amino acids.

Its versatility in research underscores its significance in both academic studies and potential clinical applications .

Synthesis and Enantiomeric Resolution

Historical Evolution of Synthetic Pathways for Ethylated Aspartic Acid Derivatives

The synthesis of N-alkylated aspartic acid derivatives has evolved significantly since the discovery of aspartic acid itself in 1827. Early synthetic approaches relied on direct alkylation methods under strongly basic conditions. These methods employed haloalkanes (particularly iodoethane) reacting with the α-amino group of DL-aspartic acid or its esters. However, these reactions suffered from poor regioselectivity, leading to mixtures of N-ethyl and O-ethyl products alongside dialkylated species due to the presence of multiple nucleophilic sites (α-amino, β-carboxyl, and side-chain carboxyl groups). Typical yields rarely exceeded 30-40% of the desired N-monoethylated product, requiring complex purification protocols [2].

A significant advancement emerged with the development of reductive amination strategies in the mid-20th century. This approach leveraged the reaction of pyruvic acid or oxaloacetate with ethylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). While offering improved regioselectivity for the N-alkyl site, the reliance on unstable α-keto acid precursors like oxaloacetate presented challenges. Oxaloacetate readily undergoes decarboxylation (yielding pyruvate) or dehydration under typical reaction conditions, limiting the yield and purity of the resulting N-ethylaspartate [5].

The late 20th century saw the adoption of enzymatic and biomimetic transamination routes, inspired by biological amino acid metabolism. These methods utilized pyridoxal 5'-phosphate (PLP) or simpler analogs like pyridoxamine and pyridoxal as catalysts. Metal ions, particularly Cu²⁺, were found to dramatically accelerate these transamination reactions. For instance, Cu²⁺-catalyzed transamination between ethylamine and oxaloacetate using pyridoxamine achieved yields around 5% within one hour – a significant rate enhancement compared to uncatalyzed reactions, albeit still modest for practical synthesis. These biomimetic pathways demonstrated the feasibility of generating N-alkylated aspartates under milder conditions, foreshadowing modern enzymatic methods [5].

Table 1: Evolution of Synthetic Methods for N-Ethyl-DL-Aspartic Acid

EraPrimary MethodKey Reagents/ConditionsMajor AdvantagesMajor Limitations
Early 20th C.Direct AlkylationDL-Asp, Iodoethane, Strong BaseConceptually simpleLow yield (~30-40%), Poor regioselectivity, Side products
Mid 20th C.Reductive AminationOxaloacetate, Ethylamine, NaBH₃CNImproved regioselectivityPrecursor instability (Oxaloacetate), Moderate yields
Late 20th C.Biomimetic TransaminationPyridoxamine/Pyridoxal, Cu²⁺, Oxaloacetate, EthylamineMilder conditions, Biologically relevantModest yields (~5%/h), Requires metal catalyst
21st C.Engineered BiocatalysisTransaminase Enzymes, Ethylamine, α-Keto AcidHigh enantioselectivity, Green chemistryEnzyme cost/availability, Optimization required

Contemporary research focuses on engineered transaminases. Modern ω-transaminase enzymes (ω-TAs), often derived from bacteria or created via directed evolution, can catalyze the transfer of an amino group from a cheap amino donor (like isopropylamine) to an α-keto acid acceptor, potentially including derivatives leading to N-ethylaspartate. Alternatively, they can aminate α-keto acids using ethylamine directly. While still under optimization specifically for N-ethyl-DL-aspartate synthesis, biocatalytic routes promise high enantioselectivity, excellent atom economy, and operation under ambient aqueous conditions, aligning with green chemistry principles. The challenge remains in finding or engineering enzymes with high activity and specificity for the ethylamine donor and the aspartate precursor keto acid [5].

Racemization Dynamics in N-Ethyl-DL-Aspartic Acid Synthesis

Racemization is an intrinsic challenge in the synthesis and handling of aspartic acid derivatives, critically relevant for N-Ethyl-DL-aspartic acid due to its inherent chirality. The primary driver of racemization in aspartyl residues, including N-alkylated forms, is the facile formation of a cyclic succinimide intermediate (Asu). This mechanism involves the nucleophilic attack of the side-chain β-carboxylate anion on the electrophilic α-carbonyl carbon of the N-ethyl amide bond. This intramolecular cyclization results in a planar, symmetric five-membered succinimide ring. Hydrolysis of this succinimide ring can occur with equal probability at either carbonyl group, regenerating an aspartyl residue but with a 50% chance of inverting the α-carbon stereochemistry from L to D or vice versa upon ring opening [1] [4].

The rate of succinimide-mediated racemization is highly sensitive to several factors:

  • pH: Maximum rates occur in mildly alkaline conditions (pH 7.5-9.0). This pH range favors the deprotonation of the side-chain β-carboxyl group (pKa ~3.9), generating the nucleophilic carboxylate anion required for cyclization. Simultaneously, it promotes the hydrolysis of the succinimide ring. Strongly acidic or alkaline conditions can lead to alternative degradation pathways [1].
  • Temperature: The reaction rate increases exponentially with temperature, following the Arrhenius equation. Studies on peptide-bound aspartate show racemization rate constants can increase 10-100 fold between 37°C and 95°C. While direct data on N-Ethyl-aspartic acid is limited, the same kinetic principles apply. Elevated temperatures during synthesis, purification (e.g., rotary evaporation), or storage significantly accelerate racemization [1].
  • Solvent Dielectric Constant: The cyclization step involves charge separation (anionic nucleophile attacking a neutral carbonyl). Consequently, racemization rates are generally higher in polar protic solvents (like water) compared to polar aprotic solvents (like DMF) or less polar solvents. Water facilitates the solvation of the developing charges in the transition state [1].
  • Conformational Constraints: Molecular rigidity hinders the formation of the succinimide ring by preventing the side-chain carboxylate and the main-chain carbonyl carbon from adopting the proximity and orientation required for nucleophilic attack. In structured peptides or proteins, racemization rates at specific aspartyl sites can vary by orders of magnitude depending on local conformation. For free N-Ethyl-DL-aspartic acid, the lack of conformational constraints contributes to its relatively high racemization propensity compared to aspartate residues embedded in rigid protein structures like collagen [1] [7].

N-Ethylation itself significantly accelerates racemization compared to unmodified aspartic acid or aspartyl residues in peptides. The ethyl group reduces the steric hindrance around the α-nitrogen and increases the electrophilicity of the adjacent carbonyl carbon compared to a protonated amino group (-NH₃⁺) or a peptide bond (-NHC(O)R). This enhanced electrophilicity facilitates the nucleophilic attack by the side-chain carboxylate, lowering the activation energy for succinimide formation [1].

The non-linear kinetics of aspartic acid racemization, often observed experimentally, can be partially attributed to this succinimide mechanism. An initial relatively rapid phase may correspond to the cyclization step forming the succinimide, followed by a slower phase dominated by the hydrolysis of the succinimide back to aspartate. The observed racemization kinetics in complex systems like bone collagen are further complicated by protein denaturation, leaching of peptides, and microenvironmental effects, making extrapolation from high-temperature model studies to ambient conditions potentially unreliable [1] [7].

Enantiomeric Separation Techniques: Chiral Derivatization and Chromatographic Resolution

Resolving the DL racemate of N-Ethyl-aspartic acid into its enantiomerically pure L- and D-forms is essential for studying their distinct biological activities and physicochemical properties. Two principal strategies dominate: indirect resolution via chiral derivatization followed by separation on achiral columns, and direct resolution using chiral stationary phases.

Chiral Derivatization (Indirect Resolution):

This method involves reacting the racemic N-Ethyl-aspartic acid with an enantiomerically pure chiral derivatizing agent (CDA). The reaction converts the enantiomeric mixture (N-Ethyl-DL-Asp) into a mixture of diastereomeric derivatives. Diastereomers possess different physical properties (e.g., polarity, solubility, crystal packing energy, boiling point) due to their lack of mirror-image symmetry, enabling their separation using conventional achiral chromatography techniques.

  • Common Derivatizing Agents: Advanced Marfey's reagents are particularly effective. Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) has emerged as a gold standard due to its high reactivity with primary amines (including the α-amino group of aspartic acid derivatives), excellent chromophoric/fluorophoric properties for detection, and ability to generate diastereomers with superior chromatographic resolution compared to earlier reagents like L-FDAA (Marfey's reagent). L-FDLA reacts selectively with the α-amino group of N-Ethyl-DL-aspartic acid under mild alkaline conditions [4].
  • Separation Mechanism: The bulky, chiral L-leucinamide moiety in L-FDLA introduces significant steric and hydrophobic differences between the resulting D- and L-N-Ethyl-Asp derivatives. These diastereomers exhibit distinct affinities for the reversed-phase C18 stationary phase (e.g., ODS columns like MG3) in HPLC. Typically, the diastereomer derived from L-N-Ethyl-Asp and L-FDLA elutes earlier than its counterpart derived from D-N-Ethyl-Asp and L-FDLA. This consistent elution order (L before D) is diagnostically useful. The separation is achieved using a binary gradient elution system, commonly starting with a high percentage of aqueous buffer (e.g., 5 mM ammonium formate) and decreasing it while increasing the organic modifier (e.g., methanol or acetonitrile) [4].
  • Detection and Quantification: The 2,4-dinitrophenyl group provides strong UV-Vis absorption, facilitating detection with standard UV detectors. More importantly, for sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (LC-MS/MS) is employed. The derivatives produce characteristic precursor and fragment ions (e.g., [M+H]⁺ ions and specific collision-induced fragments), allowing highly selective detection via Multiple Reaction Monitoring (MRM). This significantly reduces background noise and enables precise quantification of low-abundance D-enantiomers in the presence of excess L-enantiomers. Retention time differences between diastereomers usually exceed 0.6 minutes under optimized conditions [4].

Table 2: Key Characteristics of Chiral Derivatization Agents for N-Ethyl-DL-Aspartic Acid Resolution

Derivatizing Agent (CDA)AbbreviationChiral CenterKey AdvantagesTypical DetectionElution Order (RP-HPLC)
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamideL-FDLAL-LeucineHigh resolution, MS-compatible, Robust derivativesUV (340nm), MS/MS (MRM)L-Asp Deriv. < D-Asp Deriv.
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamideL-FDAA (Marfey's)L-AlanineWell-established, Commercially availableUV (340nm)L-Asp Deriv. < D-Asp Deriv.
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamideL-FDVAL-ValineGood for hydrophobic amino acidsUV (340nm), MSL-Asp Deriv. < D-Asp Deriv.
(+)-1-(9-Fluorenyl)ethyl chloroformateFLEC1-(9-Fluorenyl)ethylHighly fluorescent (λex 260nm, λem 305nm)Fluorescence, UV, MSD-Asp Deriv. < L-Asp Deriv.*
GITC (Not commonly used for Asp derivatives)GITC-UV detectionUV (254nm)Variable
Note: Elution order for FLEC derivatives can vary depending on the amino acid and column. FLEC is less commonly used for acidic amino acids like Asp due to potential side reactions.

Chiral Stationary Phases (Direct Resolution):

Direct chromatography avoids derivatization by utilizing HPLC columns packed with chiral selectors. These selectors form transient diastereomeric complexes with the enantiomers of N-Ethyl-DL-aspartic acid as they pass through the column, leading to differential retention.

  • Common Chiral Phases: Crown ether-based columns (e.g., Crownpak CR-I(+)) are highly effective for resolving underivatized amino acids and their primary amine derivatives, including N-Ethyl-aspartic acid. The crown ether cavity selectively binds the protonated primary ammonium group (-NH₃⁺) via crown ether-ammonium ion interactions, while chiral discrimination arises from additional hydrogen bonding and steric interactions between the amino acid side chains (the aspartate carboxylates and the N-ethyl group) and the chiral binaphthyl groups attached to the crown ether. Pirkle-type columns (e.g., Whelk-O1, DACH-DNB) utilize π-π interactions, hydrogen bonding, and steric fitting within a designed chiral cleft. They can be effective but may require optimization of mobile phase composition (e.g., specific alcohols, acids, bases) for N-alkylated aspartates. Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H) offer broad applicability but can sometimes show lower resolution for highly polar, zwitterionic compounds like aspartic acid derivatives without careful mobile phase tuning [6].
  • Mobile Phase Considerations: Achieving optimal resolution on chiral columns requires careful selection of mobile phase components, pH, and organic modifiers. For crown ether columns, perchloric acid (HClO₄) in water or water/methanol mixtures at low pH (around 2.0) is common to ensure protonation of the amine. Pirkle and polysaccharide columns often use mixtures of hexane/isopropanol with small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic additives to control ionization and enhance interactions. The presence of the N-ethyl group and the two carboxylates makes mobile phase optimization crucial to balance enantioselectivity, retention time, and peak shape [6].
  • Advantages and Limitations: Direct CSP methods offer simpler sample preparation (no derivatization needed) and avoid potential racemization during derivatization. However, they often require specialized, expensive columns, can have longer run times, may exhibit lower load capacity, and sometimes provide lower resolution compared to the highly optimized diastereomer separation achieved with derivatization and reversed-phase LC-MS/MS. Sensitivity for trace D-enantiomer detection might also be lower without derivatization to introduce strong chromophores or fluorophores [4] [6].

Non-Chromatographic Resolution Techniques:

While less dominant analytically, classical resolution methods remain relevant, especially for preparative-scale isolation:

  • Preferential Crystallization (PC): Exploits differences in the crystal packing energies of enantiomers (conglomerates) or diastereomeric salts. A seed crystal of the desired pure enantiomer (e.g., D-N-Ethyl-Asp) is introduced into a supersaturated solution of the racemate. If the system forms a conglomerate (a physical mixture of crystals of the pure enantiomers), crystals of the seeded enantiomer will preferentially grow. Successive cycles can yield multi-gram quantities of pure enantiomers. The challenge lies in identifying suitable solvent systems where the compound forms a conglomerate and exhibits significant differences in solubility between the racemic mixture and the pure enantiomer near the eutectic point [6].
  • Diastereomeric Salt Formation: The racemic N-Ethyl-aspartic acid is reacted with an enantiomerically pure chiral counterion (resolving agent), such as (+)- or (-)-1-phenylethylamine, cinchonidine, or brucine. The resulting diastereomeric salts have different solubilities in a chosen solvent. Fractional crystallization allows the less soluble salt to be isolated. The pure enantiomer is then regenerated by breaking the salt (e.g., acid/base extraction). The success hinges critically on selecting the optimal resolving agent and solvent combination, often guided by the "space-filler concept" which considers the matching molecular lengths of the acid and base for optimal crystal packing [6]. Factors like the eutectic composition (ee_Eu) of the mixture also dictate the maximum theoretical yield of pure enantiomer obtainable in a single crystallization step [6].

Table 3: Comparison of Enantiomeric Resolution Techniques for N-Ethyl-DL-Aspartic Acid

TechniquePrincipleKey AdvantagesKey LimitationsScale SuitabilityTypical Enantiomeric Excess (ee)
L-FDLA Derivatization + RP-LC-MS/MSDiastereomer formation via CDA, RPLC separationHighest sensitivity & selectivity, Robust resolution, Quantifies trace D/L, Amenable to automationDerivatization required (time, potential racemization), Cost of MSAnalytical (trace to mg)>99% (Analytical)
Crown Ether CSP HPLCDirect complexation with chiral crown etherNo derivatization, Aqueous mobile phasesSpecialized column, Low pH required, Limited load capacity, Lower sensitivity than MSAnalytical90-99%
Pirkle-Type CSP HPLCDirect π-π/H-bonding/steric fittingNo derivatization, Tunable with mobile phaseSpecialized column, Requires organic solvents, Optimization neededAnalytical, Prep (mg)85-98%
Preferential CrystallizationDifferential crystal growth of enantiomersPreparative scale, No chiral reagents, Potentially low costOnly works for conglomerates, Requires careful seeding & control, SlowPreparative (g to kg)>99% (after cycles)
Diastereomeric Salt Cryst.Diff. solubility of diastereomeric saltsPreparative scale, Established methodologyRequires stoichiometric chiral agent, Agent recovery needed, Multiple steps, Low yieldPreparative (g to kg)>99% (after recryst.)

Properties

CAS Number

5555-23-7

Product Name

N-Ethyl-DL-aspartic acid

IUPAC Name

2-(ethylamino)butanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

DRMDGQXVYQXMFW-UHFFFAOYSA-N

SMILES

CCNC(CC(=O)O)C(=O)O

Canonical SMILES

CCNC(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.